2,5-Dibromopyridin-4-amine hydrochloride
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Overview
Description
2,5-Dibromopyridin-4-amine hydrochloride: is a chemical compound with the molecular formula C5H5Br2ClN2 and a molecular weight of 288.37 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and is characterized by the presence of two bromine atoms at the 2 and 5 positions, an amine group at the 4 position, and a hydrochloride salt form . This compound is often used in various chemical research and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2,5-Dibromopyridin-4-amine hydrochloride typically involves the bromination of pyridine derivatives. One common method starts with 4-aminopyridine, which undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction conditions often include a solvent like acetic acid or dichloromethane and may require heating to facilitate the reaction.
Industrial Production Methods:
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors, controlled temperature and pressure conditions, and the use of efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
2,5-Dibromopyridin-4-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like organometallic compounds or nucleophiles.
Oxidation and Reduction Reactions: The amine group can be oxidized to form nitro or nitroso derivatives, or reduced to form primary amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products Formed:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Nitro or nitroso derivatives.
Reduction Products: Primary amines.
Coupling Products: Biaryl compounds.
Scientific Research Applications
2,5-Dibromopyridin-4-amine hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Dibromopyridin-4-amine hydrochloride depends on its specific application. In biological systems, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, it can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways involved can vary depending on the specific compound it is used to synthesize or the biological system it is applied to.
Comparison with Similar Compounds
2,5-Dibromopyridine: Similar structure but lacks the amine group.
2,6-Dibromopyridin-4-amine: Similar structure but with bromine atoms at the 2 and 6 positions.
4-Bromo-2,5-dimethoxyphenethylamine: Contains a phenethylamine core with bromine and methoxy groups.
Uniqueness:
2,5-Dibromopyridin-4-amine hydrochloride is unique due to the specific positioning of the bromine atoms and the presence of the amine group, which allows for a wide range of chemical modifications and applications. Its hydrochloride form enhances its solubility and stability, making it more suitable for various industrial and research applications .
Properties
IUPAC Name |
2,5-dibromopyridin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N2.ClH/c6-3-2-9-5(7)1-4(3)8;/h1-2H,(H2,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBSWJSYHACZLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)Br)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Br2ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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